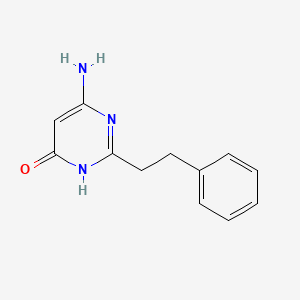

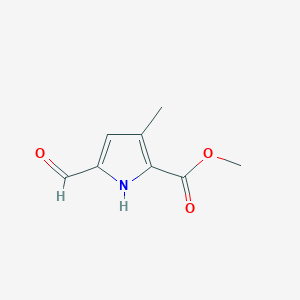

![molecular formula C19H14ClNO2 B2509155 萘并[2,1-b]呋喃-1(2H)-酮 O-(4-氯苄基)肟 CAS No. 338415-17-1](/img/structure/B2509155.png)

萘并[2,1-b]呋喃-1(2H)-酮 O-(4-氯苄基)肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthofuran derivatives are a class of organic compounds that have attracted attention due to their diverse pharmacological properties . They are considered potential organic semiconductor materials for optoelectronic applications due to their low cost, high stability, and earth abundance .

Synthesis Analysis

The synthesis of naphthofuran derivatives often involves the coupling of 2-hydroxy-1,4-naphthoquinones with other compounds . For example, a reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphthofuran diones .

Molecular Structure Analysis

The molecular structure of naphthofuran derivatives can be analyzed using various spectroscopic techniques, including IR, 1H- and 13C-NMR, as well as MS spectroscopy .

Chemical Reactions Analysis

Naphthofuran derivatives can undergo various chemical reactions. For instance, they can interact with sulfur via the Gewald reaction to produce amino-cyano-thienyl naphthofurans . They can also react with benzene diazonium chloride to afford phenylazo-vinyl-malononitrile derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of naphthofuran derivatives can be influenced by their specific structure. For instance, the band gaps of naphthofuran derivatives can be engineered for desirable optoelectronic applications via derivatives designing .

科学研究应用

Drug Discovery and Medicinal Chemistry

The naphtho[2,1-b]furan-1-imine scaffold serves as a promising starting point for drug development. Researchers have explored its derivatives for their antitumor properties, cytotoxic activity against cancer cells (such as KB cells), and antiviral effects against viruses like the Japanese encephalitis virus. Additionally, this compound has shown inhibitory effects on human keratinocyte hyperproliferation .

Green Chemistry and Sustainable Synthesis

The synthesis of naphtho[2,1-b]furan-1-imine derivatives via visible-light-mediated [3+2] cycloaddition reactions represents an environmentally friendly approach. This protocol demonstrates excellent regioselectivity, functional group tolerance, and remarkable yields. By utilizing this green and efficient method, researchers can expand the structural diversity of naphtho[2,1-b]furan-4,9-diones and dihydronaphtho[2,1-b]furan-4,9-diones, potentially leading to novel drug candidates .

Materials Science and Optoelectronics

Naphtho[2,1-b]furan-1-imine derivatives exhibit interesting optical properties. For instance, a newly designed intermediate displays strong green emission in solution (505-516 nm) and significant red-shifted emission (625-640 nm) in the solid state due to intense π-π stacking. These characteristics make it a potential candidate for optoelectronic applications .

Photocatalysis and Photochemical Reactions

Researchers have explored visible-light photocatalysis using naphtho[2,1-b]furan-1-imine derivatives. These compounds can participate in [3+2] cycloaddition reactions under photochemical conditions, providing a versatile platform for designing novel organic transformations and functional materials .

Synthetic Chemistry and Molecular Design

The one-step regioselective synthesis of naphthofurans and benzofurans from naphtho[2,1-b]furan-1-imine demonstrates broad substrate scope and moderate to excellent yields. This straightforward protocol allows the incorporation of cyclic and acyclic groups, making it valuable for synthetic chemistry and molecular design .

Biological Studies and Mechanism Investigations

Further studies are needed to explore the biological mechanisms underlying the observed activities of naphtho[2,1-b]furan-1-imine derivatives. Investigating their interactions with cellular targets, pathways, and receptors can provide insights into their potential therapeutic applications .

作用机制

未来方向

属性

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]benzo[e][1]benzofuran-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-15-8-5-13(6-9-15)11-23-21-17-12-22-18-10-7-14-3-1-2-4-16(14)19(17)18/h1-10H,11-12H2/b21-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOALHDEMATNIH-FXBPSFAMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOCC2=CC=C(C=C2)Cl)C3=C(O1)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=C(O1)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)